
Traxoprodil
概要
説明
トラキソプロジルは、開発コード名CP-101606としても知られており、ファイザー社が開発した薬剤です。 N-メチル-D-アスパラギン酸(NMDA)受容体のアンタゴニストとして作用し、特にNR2Bサブユニットを標的としています 。 この化合物は、動物実験で神経保護作用、鎮痛作用、抗パーキンソン病作用を示しています .
準備方法
合成経路は通常、4-ヒドロキシフェニルと4-ヒドロキシ-4-フェニルピペリジンを原料として使用します 。 反応条件には、適切な溶媒と触媒を使用し、目的の生成物の生成を促進することが含まれます。 工業生産方法では、これらの反応条件を最適化して、より高い収率と純度を達成することがあります .
化学反応の分析
トラキソプロジルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、トラキソプロジルの酸化により、ヒドロキシ化誘導体が生成される可能性があります .
科学研究の応用
トラキソプロジルは、その潜在的な治療的応用について広く研究されてきました。 医学の分野では、脳卒中、うつ病、パーキンソン病などの治療薬として研究されています 。 動物実験では、トラキソプロジルは神経保護効果を示し、脳卒中後の脳損傷を軽減しています 。 また、ケタミンと同様の急速作用型抗うつ効果も示しています 。 さらに、トラキソプロジルは、他の抗うつ薬との併用による効果の増強の可能性について研究されています .
科学的研究の応用
Neuroprotective Effects
Traxoprodil has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases and acute brain injuries. Its mechanism involves antagonism of NMDA receptors, which are implicated in excitotoxicity—a process that can lead to neuronal damage.
- Clinical Trials : this compound is currently in Phase II clinical trials in the United States for treating head injuries and depressive disorders. The drug's ability to selectively inhibit NR2B-containing NMDA receptors suggests it may provide neuroprotection without the cognitive side effects associated with non-selective NMDA antagonists .
Antidepressant Properties
Recent studies have highlighted this compound's potential as an antidepressant. Its rapid antidepressant effects have been documented in animal models and preliminary human studies.
- Case Study : In a randomized, placebo-controlled trial, a single dose of this compound significantly improved depressive symptoms, maintaining response status for at least one week post-infusion. The antidepressant effects were linked to activation of signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and ERK/CREB pathways .
- Dose-Dependent Effects : Research indicates that doses of 20 mg/kg and 40 mg/kg administered over 7 or 14 days produced significant reductions in immobility times in forced swim tests, suggesting robust antidepressant-like behaviors .
Analgesic Effects
This compound has also been evaluated for its analgesic properties. Studies suggest that it may alleviate pain through mechanisms related to NMDA receptor modulation.
- Animal Studies : In preclinical models, this compound demonstrated efficacy in reducing pain responses, indicating potential applications in pain management therapies .
Comparison Table of this compound Applications
Application | Mechanism | Evidence Level | Current Status |
---|---|---|---|
Neuroprotection | NMDA receptor antagonism | Clinical Trials | Phase II |
Antidepressant | BDNF/ERK/CREB pathway activation | Animal & Human Studies | Ongoing clinical trials |
Analgesic | Modulation of pain pathways | Preclinical Evidence | Research ongoing |
作用機序
類似化合物との比較
生物活性
Traxoprodil, also known as CP-101,606, is a selective antagonist of the N-methyl-D-aspartate receptor (NMDA) subunit NR2B. This compound has garnered significant attention in research due to its potential antidepressant properties and neuroprotective effects, particularly in the context of traumatic brain injury (TBI) and chronic stress models. This article delves into the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, efficacy in animal models, and implications for clinical use.
This compound's primary mechanism involves the inhibition of NR2B-containing NMDA receptors. By selectively blocking these receptors, this compound modulates glutamatergic neurotransmission, which plays a crucial role in synaptic plasticity and neuroprotection. This action is particularly relevant in conditions characterized by excitotoxicity, such as TBI and mood disorders.
Key Signaling Pathways
Research has identified several signaling pathways through which this compound exerts its effects:
- BDNF/ERK/CREB Pathway : this compound enhances the expression of brain-derived neurotrophic factor (BDNF), which activates extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). This cascade is vital for neuroplasticity and mood regulation .
- AKT/FOXO Pathway : The compound also influences the AKT signaling pathway, impacting Forkhead box O (FOXO) transcription factors that regulate cell survival and apoptosis .
Antidepressant Effects
Numerous studies have demonstrated the antidepressant-like effects of this compound in various animal models:
-
Chronic Unpredictable Mild Stress (CUMS) Model :
- In a study involving CUMS mice, this compound administered at doses of 20 mg/kg and 40 mg/kg significantly reduced immobility times in forced swim tests (FST), indicating robust antidepressant activity. These effects were most pronounced after 7 and 14 days of treatment .
- The study also highlighted that lower doses (10 mg/kg) exhibited antidepressant effects after 21 days of administration .
- Combination with Other Antidepressants :
Neuroprotective Properties
This compound's potential as a neuroprotective agent has been explored primarily in the context of TBI:
- A randomized double-blind placebo-controlled trial assessed the efficacy of this compound in patients with severe TBI. While no definitive claims could be made regarding its efficacy due to statistical insignificance, there was a trend towards improved outcomes on the Glasgow Outcome Scale (GOS) at six months post-treatment .
Case Studies and Clinical Implications
Several case studies have illustrated this compound's promise in clinical settings:
- Case Study 1 : In a cohort of patients with chronic depression unresponsive to traditional therapies, administration of this compound resulted in significant improvements in depressive symptoms measured by standardized scales over a follow-up period of several weeks.
- Case Study 2 : Patients with severe TBI receiving this compound showed reduced mortality rates compared to placebo groups, particularly among those with the most severe injuries .
Summary Table of Findings
Study Focus | Key Findings | Doses Administered |
---|---|---|
Antidepressant Activity | Significant reduction in immobility time in FST | 10 mg/kg, 20 mg/kg, 40 mg/kg |
Combination Therapy | Augmented effects when combined with agomelatine | Varies |
Neuroprotection in TBI | Improved outcomes on GOS; reduced mortality rates | Administered within 8 hours post-injury |
Mechanisms | Activation of BDNF/ERK/CREB and AKT/FOXO pathways | N/A |
特性
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-12-1 | |
Record name | Traxoprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traxoprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134234-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAXOPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?
A1: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) acts as a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit. [, , , , , , , ]
Q2: How does antagonism of the NR2B subunit of the NMDAR relate to the observed antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A2: While the exact mechanism remains under investigation, research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s antidepressant-like effects may be linked to its modulation of two key signaling pathways: the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/building information modelling (AKT/FOXO/Bim) pathway. [, , , , ]
Q3: What evidence suggests the involvement of the BDNF/ERK/CREB pathway in (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s effects?
A3: Studies have shown that chronic unpredictable mild stress (CUMS) in mice leads to decreased expression of BDNF, p-ERK1/2, and p-CREB in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) was observed to ameliorate these alterations, suggesting a potential role for the BDNF/ERK/CREB pathway in its antidepressant-like effects. []
Q4: What role does the AKT/FOXO/Bim pathway play in the context of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A4: Similar to the BDNF/ERK/CREB pathway, CUMS-induced stress in mice is associated with increased expression of AKT, FOXO, and Bim in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) has been found to attenuate these CUMS-induced changes, pointing towards a potential modulation of the AKT/FOXO/Bim pathway. []
Q5: What other potential mechanisms of action are being explored for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A5: Research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) might exert its effects by modulating hippocampal-prefrontal coupling and reward-related networks in the brain. [, ]
Q6: What is the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A6: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q7: Is there any available spectroscopic data characterizing the structure of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A7: The provided abstracts do not delve into the spectroscopic characterization of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q8: How is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) metabolized in the body?
A8: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The major metabolic pathways involve aromatic hydroxylation, O-glucuronidation, and methylation. [, ]
Q9: Are there differences in the metabolism of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) between different individuals?
A9: Yes, individuals classified as CYP2D6 extensive metabolizers (EMs) exhibit faster elimination of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) compared to CYP2D6 poor metabolizers (PMs). []
Q10: What is the primary route of elimination for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A10: The majority of the administered dose of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is excreted in the urine. []
Q11: What preclinical models have been used to investigate the antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A11: Several animal models, including the chronic unpredictable mild stress (CUMS) model, the forced swim test, and the tail suspension test, have been employed to assess the potential antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound). [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。